molecular formula C9H7NO3S B013612 5-Isoquinolinesulfonic acid CAS No. 27655-40-9

5-Isoquinolinesulfonic acid

Cat. No.: B013612
CAS No.: 27655-40-9
M. Wt: 209.22 g/mol
InChI Key: YFMJTLUPSMCTOQ-UHFFFAOYSA-N
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Description

5-Isoquinolinesulfonic acid is an organic compound with the molecular formula C9H7NO3S. It is characterized by the presence of an isoquinoline ring fused with a sulfonic acid group. This compound is known for its diverse applications in pharmaceuticals and organic synthesis .

Preparation Methods

5-Isoquinolinesulfonic acid can be synthesized through various methods. One common synthetic route involves the use of isoquinoline-5-sulfonyl chloride. The process typically includes the following steps :

    Preparation of Isoquinoline-5-sulfonyl Chloride: Isoquinoline-5-sulfonyl chloride is prepared by reacting isoquinoline with thionyl chloride in the presence of N,N-dimethylformamide (DMF) under reflux conditions for 2 hours.

    Hydrolysis: The resulting isoquinoline-5-sulfonyl chloride is then hydrolyzed in the presence of water to yield this compound.

Chemical Reactions Analysis

5-Isoquinolinesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.

    Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various oxidizing and reducing agents .

Scientific Research Applications

5-Isoquinolinesulfonic acid has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the synthesis of conjugates of oligoarginine peptides, which are studied for their potential biological activities.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-isoquinolinesulfonic acid involves its interaction with specific molecular targets. For instance, conjugates of this compound with oligoarginine peptides have been shown to act as bisubstrate-analog inhibitors of cAMP-dependent protein kinase . This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

5-Isoquinolinesulfonic acid can be compared with other similar compounds, such as :

    Isoquinoline-5-sulfonyl chloride: This compound is a precursor in the synthesis of this compound.

    1,2,3,4-Tetrahydroisoquinoline: Another isoquinoline derivative with different functional groups and applications.

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative of isoquinoline with distinct chemical properties.

The uniqueness of this compound lies in its sulfonic acid group, which imparts specific chemical reactivity and applications in various fields.

Properties

IUPAC Name

isoquinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO3S/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMJTLUPSMCTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074903
Record name 5-Isoquinolinesulfonic acid
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Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27655-40-9
Record name 5-Isoquinolinesulfonic acid
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Record name 5-Isoquinolinesulfonic acid
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Record name 5-Isoquinolinesulfonic acid
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Record name 5-Isoquinolinesulfonic acid
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Record name Isoquinoline-5-sulfonic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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